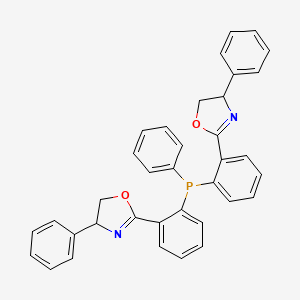![molecular formula C32H46N2OP2 B15158056 (2R,4R)-1-Ethylcarbamoyl-4-(dicyclohexylphosphino)-2-[(diphenylphosphino)methyl]pyrrolidine CAS No. 679394-63-9](/img/structure/B15158056.png)
(2R,4R)-1-Ethylcarbamoyl-4-(dicyclohexylphosphino)-2-[(diphenylphosphino)methyl]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,4R)-4-dicyclohexylphosphanyl-2-(diphenylphosphanylmethyl)-N-ethylpyrrolidine-1-carboxamide is a chiral phosphine ligand used in enantioselective synthesis. This compound is known for its high yield and enantioselective results, making it a valuable tool in asymmetric synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-dicyclohexylphosphanyl-2-(diphenylphosphanylmethyl)-N-ethylpyrrolidine-1-carboxamide involves several stepsThe reaction conditions typically involve the use of zinc and magnesium enolates to achieve high diastereoselectivity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes rigorous quality control measures to maintain the high enantioselective results required for its applications in asymmetric synthesis.
化学反应分析
Types of Reactions
(2R,4R)-4-dicyclohexylphosphanyl-2-(diphenylphosphanylmethyl)-N-ethylpyrrolidine-1-carboxamide undergoes various types of reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The phosphanyl groups can participate in substitution reactions, often leading to the formation of new chiral centers.
Common Reagents and Conditions
Common reagents used in these reactions include rhodium complexes, which are often employed in asymmetric hydrogenation reactions. The conditions typically involve controlled temperatures and pressures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, asymmetric hydrogenation using rhodium complexes can yield highly enantioselective products .
科学研究应用
(2R,4R)-4-dicyclohexylphosphanyl-2-(diphenylphosphanylmethyl)-N-ethylpyrrolidine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: The compound is used in the synthesis of biologically active molecules, aiding in the development of new pharmaceuticals.
Medicine: Its role in the synthesis of chiral drugs makes it valuable in medicinal chemistry.
Industry: The compound is used in the production of fine chemicals and advanced materials.
作用机制
The mechanism of action of (2R,4R)-4-dicyclohexylphosphanyl-2-(diphenylphosphanylmethyl)-N-ethylpyrrolidine-1-carboxamide involves its role as a chiral ligand. It coordinates with metal centers, such as rhodium, to form complexes that facilitate enantioselective reactions. The molecular targets include various substrates that undergo transformation in the presence of these metal-ligand complexes .
相似化合物的比较
Similar Compounds
(2R,4R)-4-hydroxyproline: Another chiral compound used in asymmetric synthesis.
(2R,4R)-bis(diphenylphosphinomethyl)dioxolan: A similar chiral ligand used in hydrogenation reactions.
Uniqueness
(2R,4R)-4-dicyclohexylphosphanyl-2-(diphenylphosphanylmethyl)-N-ethylpyrrolidine-1-carboxamide is unique due to its high enantioselectivity and yield in asymmetric synthesis. Its ability to form stable complexes with metal centers, such as rhodium, makes it particularly valuable in enantioselective hydrogenation reactions .
属性
CAS 编号 |
679394-63-9 |
|---|---|
分子式 |
C32H46N2OP2 |
分子量 |
536.7 g/mol |
IUPAC 名称 |
(2R,4R)-4-dicyclohexylphosphanyl-2-(diphenylphosphanylmethyl)-N-ethylpyrrolidine-1-carboxamide |
InChI |
InChI=1S/C32H46N2OP2/c1-2-33-32(35)34-24-31(37(29-19-11-5-12-20-29)30-21-13-6-14-22-30)23-26(34)25-36(27-15-7-3-8-16-27)28-17-9-4-10-18-28/h3-4,7-10,15-18,26,29-31H,2,5-6,11-14,19-25H2,1H3,(H,33,35)/t26-,31-/m1/s1 |
InChI 键 |
HRTJETHXSPKADF-MXBOTTGLSA-N |
手性 SMILES |
CCNC(=O)N1C[C@@H](C[C@@H]1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5 |
规范 SMILES |
CCNC(=O)N1CC(CC1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


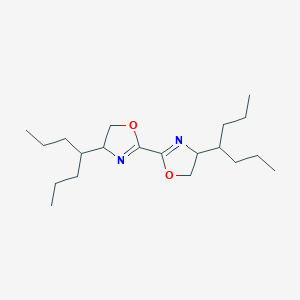
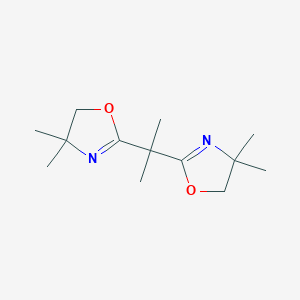
![1-Cyclohexyl-3,4,7-trioxabicyclo[4.1.0]heptane](/img/structure/B15157988.png)
![3-(2-carbamoylphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B15157999.png)
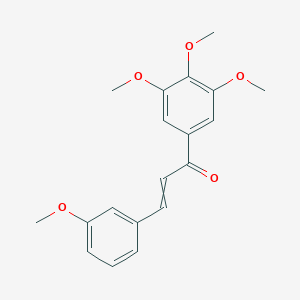
![N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine](/img/structure/B15158007.png)
![S-[(5-hydroxy-4,6-dimethylpyridin-3-yl)methyl] ethanethioate](/img/structure/B15158018.png)
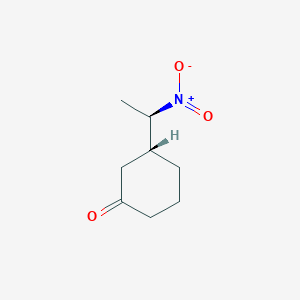
![2-Butanone, 3-[(2R,4R)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-, (3R)-](/img/structure/B15158030.png)
![4-[(4-Prop-2-ynoxyphenyl)methyl]phenol](/img/structure/B15158038.png)
![[3,4-Bis(acetyloxy)-6-[(6-{[(benzyloxy)carbonyl]amino}hexyl)oxy]-5-acetamidooxan-2-yl]methyl acetate](/img/structure/B15158039.png)
![1-propyl-9H-pyrido[3,4-b]indole](/img/structure/B15158047.png)
![N-{[2-(Naphthalen-1-yl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-L-tryptophan](/img/structure/B15158048.png)
